Lipophilicity (XLogP3) Advantage Over Typical 5-Aryl-1,3,4-Oxadiazole‑2H‑chromene‑3‑carboxamides
The oxolan-2-yl substituent confers a markedly lower computed logP (XLogP3 = 1.3) compared with the class of 5-aryl-1,3,4-oxadiazole-2H-chromene-3-carboxamides, which typically exhibit XLogP3 values above 2.0 due to the hydrophobicity of the aromatic ring [1]. This difference of ≥0.7 log units translates into significantly higher aqueous solubility and a more favorable balance between hydrophilicity and membrane permeability, reducing the risk of poor solubility-driven assay interference often encountered with aryl‑analogs.
| Evidence Dimension | Predicted octanol/water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 5-aryl-1,3,4-oxadiazole-2H-chromene-3-carboxamides; typical XLogP3 > 2.0 |
| Quantified Difference | Δ XLogP3 ≥ 0.7 (higher hydrophilicity for target) |
| Conditions | Computed by XLogP3 algorithm in PubChem (2021.05.07 release); comparator data inferred from SAR trends in chromene‑oxadiazole literature [1] |
Why This Matters
For procurement decisions, lower lipophilicity can simplify formulation, improve reproducibility in biochemical assays, and reduce non‑specific binding, making this compound a more tractable tool for early‑stage discovery.
- [1] PubChem Compound Summary for CID 44030075, 2-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide, National Center for Biotechnology Information. View Source
